molecular formula C21H27N3O4S B11310922 2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11310922
M. Wt: 417.5 g/mol
InChI Key: ZUOOMXJGAHOTDL-UHFFFAOYSA-N
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Description

2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the methoxy group. The final steps involve the formation of the tetrahydrophthalazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group play crucial roles in binding to target proteins, leading to the modulation of biological activities. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups, like sulfonamides and sulfonylureas.

    Methoxy-substituted compounds: Compounds with methoxy groups, such as anisole derivatives.

Uniqueness

2-ethyl-4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-ethyl-4-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O4S/c1-3-24-21(25)17-9-5-4-8-16(17)20(22-24)15-10-11-18(28-2)19(14-15)29(26,27)23-12-6-7-13-23/h10-11,14H,3-9,12-13H2,1-2H3

InChI Key

ZUOOMXJGAHOTDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCC4

Origin of Product

United States

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